(2-Carboxyethyl)triphenylphosphonium tribromide

説明

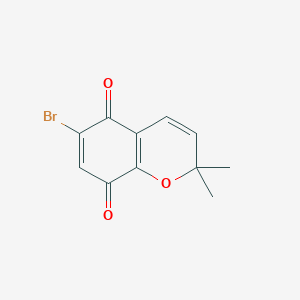

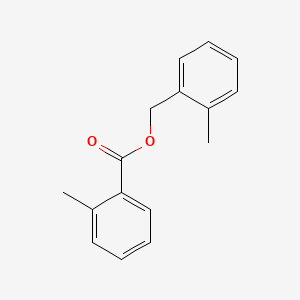

“(2-Carboxyethyl)triphenylphosphonium tribromide” is a fine chemical and pharmaceutical intermediate . It has a CAS Number of 55985-85-8 and a molecular weight of 575.07 . The IUPAC name is (2-carboxyethyl) (triphenyl)phosphonium bromide compound with bromine (1:1) .

Molecular Structure Analysis

The molecular formula of “this compound” is C22H24BrO2P . The InChI Key is MBIJNKFEWFACKA-UHFFFAOYSA-N . The SMILES representation is C.[Br-].OC(=O)CCP+(C1=CC=CC=C1)C1=CC=CC=C1 .Chemical Reactions Analysis

“this compound” is a bromine transfer agent for selective α-bromination of ketones and ketone acetals in the presence of double bonds, activated aromatic rings, esters or another free enolic position .Physical and Chemical Properties Analysis

“this compound” reacts with water . It is soluble in THF (25 g/100 mL), dichloromethane, and insoluble in alcohol . It has a melting point of approximately 159°C (decomposition) . It is moisture sensitive .科学的研究の応用

Catalysis in Organic Synthesis

(2-Carboxyethyl)triphenylphosphonium tribromide has been synthesized and applied as a catalyst in the silylation of alcohols and thiols under solvent-free conditions. This catalyst selectively and efficiently catalyzes silylation reactions, demonstrating its potential in synthetic organic chemistry (Dey & Dhar, 2014).

Oxidation of Sulfides and Thiols

The compound has been used effectively for converting sulfides to sulfoxides and thiols to disulfides. This reaction takes place under neutral and anhydrous conditions, showcasing the reagent's versatility in specific oxidation processes (Tajbakhsh et al., 2005).

Bromination Agent

The bromination of anilines and phenols has been achieved using derivatives of this compound as a brominating agent. These derivatives have shown advantages over similar agents in terms of reaction time, simplicity, regioselectivity, and yields (Salmasi et al., 2016).

Safety and Hazards

“(2-Carboxyethyl)triphenylphosphonium tribromide” is moisture and water sensitive . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It should be kept away from oxidizing agents, bases . This reagent should be handled in a fume hood . It may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

特性

IUPAC Name |

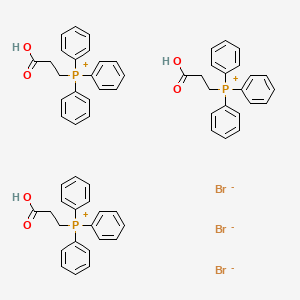

2-carboxyethyl(triphenyl)phosphanium;tribromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C21H19O2P.3BrH/c3*22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h3*1-15H,16-17H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKHVYGCMPETHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H60Br3O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722245 | |

| Record name | (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1245.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55985-85-8 | |

| Record name | (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bithiophen]-5-amine, N,N-diphenyl-](/img/structure/B3191540.png)

![6-[Bis(phosphonomethyl)amino]hexanoic acid](/img/structure/B3191565.png)

![6-Bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B3191576.png)